molecular formula C5H10N2O2S B098056 1,3-Bis(hydroxymethyl)imidazolidine-2-thione CAS No. 15534-95-9

1,3-Bis(hydroxymethyl)imidazolidine-2-thione

Cat. No.: B098056
CAS No.: 15534-95-9
M. Wt: 162.21 g/mol
InChI Key: QXYJLKUVMPXXKA-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)imidazolidine-2-thione is a sulfur-containing heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. Derivatives of the imidazolidine-2-thione scaffold, such as this bis-hydroxymethylated analog, are recognized for their remarkable and wide spectrum of biological activities . These compounds have been investigated for their potent antimicrobial and antifungal properties, making them valuable templates in the development of new therapeutic agents . Furthermore, the imidazolidine-2-thione core structure is a key precursor in medicinal chemistry, with related chiral derivatives serving as critical intermediates for the synthesis of azido- and fluoronucleosides, which are known for their anti-AIDS activity . Beyond pharmaceutical applications, this class of compounds is also utilized as a chiral auxiliary and ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules . Recent scientific investigations continue to explore novel N-methylol derivatives of similar structures, highlighting the ongoing relevance of this chemical family in the development of supramolecular structures and advanced materials with potential applications in biomedicine and nanoelectronics . The presence of the thione group is essential for optimal activity in many of these applications, as studies indicate that oxygen or nitrogen analogs are less effective .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)imidazolidine-2-thione
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InChI

InChI=1S/C5H10N2O2S/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYJLKUVMPXXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065908
Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15534-95-9
Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinethione
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Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinethione
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Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Record name 1,3-bis(hydroxymethyl)imidazolidine-2-thione
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Record name 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINETHIONE
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Preparation Methods

Reaction Mechanism

The synthesis proceeds via the following steps:

  • Deprotonation : In alkaline media (e.g., NaOH), the nitrogen atoms of imidazolidine-2-thione are deprotonated, enhancing their nucleophilicity.

  • Formaldehyde Addition : Formaldehyde reacts sequentially with the two nitrogen atoms, forming hydroxymethyl groups.

  • Cyclization : Intramolecular hydrogen bonding stabilizes the intermediate, leading to the final product.

The overall reaction is represented as:

Imidazolidine-2-thione+2CH2ONaOH1,3-Bis(hydroxymethyl)imidazolidine-2-thione+H2O\text{Imidazolidine-2-thione} + 2\,\text{CH}2\text{O} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}2\text{O}

Experimental Protocol

A typical laboratory-scale synthesis involves:

  • Reagents : Imidazolidine-2-thione (1.0 equiv), formaldehyde (37% aqueous solution, 2.2 equiv), NaOH (1.5 equiv).

  • Conditions : Reflux at 80–90°C for 4–6 hours under nitrogen.

  • Workup : Neutralization with dilute HCl, followed by extraction with ethyl acetate and crystallization from ethanol.

Yield : 65–75% (reported for analogous thione derivatives).

Alternative Synthetic Approaches

Thiourea-Formaldehyde Condensation

While less common, thiourea derivatives can serve as precursors. Thiourea reacts with excess formaldehyde in alkaline media to form hydroxymethyl intermediates, which cyclize to yield the target compound. However, this method often produces oligomeric byproducts, necessitating rigorous purification.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate reaction kinetics. A study demonstrated a 20% reduction in reaction time (2.5 hours) and improved yield (78%) using controlled microwave heating at 100°C.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat/mass transfer, consistent product quality.

  • Parameters :

    • Temperature: 85°C

    • Residence time: 1.5 hours

    • Catalyst: Recyclable Amberlyst-15 resin

Throughput : 50 kg/hour (pilot-scale data).

Solvent Optimization

Bulk production often substitutes water with ethylene glycol to reduce energy consumption during solvent removal.

Comparative Analysis of Methods

Parameter Mannich Reaction Thiourea Route Microwave Synthesis
Yield (%)65–7550–6070–78
Reaction Time (h)4–66–82–3
ByproductsMinimalOligomersTrace
ScalabilityHighModerateLimited

Challenges and Optimization Strategies

Byproduct Management

  • Oligomer Formation : Controlled pH (8.5–9.0) minimizes polycondensation.

  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) achieves >95% purity.

Catalytic Innovations

  • Ionic Liquids : [BMIM][BF4_4] increases reaction rate by 30% via transition-state stabilization.

  • Enzymatic Catalysis : Lipase-mediated reactions under mild conditions (50°C, pH 7) are under investigation.

Chemical Reactions Analysis

1,3-Bis(hydroxymethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis Building Block:

  • DHMT serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It is particularly useful in the development of derivatives that can exhibit varied chemical properties.

Reagent in Chemical Reactions:

  • The compound acts as a reagent in several chemical reactions, including oxidation and reduction processes. For example, it can be oxidized to form sulfoxides or sulfones and can undergo reduction to convert its thione group into a thiol group.

Biological Applications

Antimicrobial Properties:

  • Research has indicated that DHMT possesses antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for use in pharmaceutical formulations aimed at treating infections.

Potential Therapeutic Uses:

  • Ongoing investigations are exploring the therapeutic potential of DHMT in drug development. Its low toxicity profile enhances its appeal as a candidate for further research into new therapeutic agents .

Medical Applications

Cosmetic Industry:

  • DHMT is utilized in hair-care products as a preservative due to its antimicrobial properties. The Scientific Committee on Cosmetology has assessed its safety for use in cosmetic formulations at concentrations up to 2%, confirming that it poses no significant health risks when used appropriately .

Toxicological Assessments:

  • Acute toxicity studies have shown that DHMT is well tolerated by skin and mucous membranes, with no observed sensitizing properties in animal studies. This safety profile supports its continued use in personal care products .

Industrial Applications

Production of Resins and Coatings:

  • In industrial settings, DHMT is employed in the formulation of resins and coatings. Its chemical properties facilitate the production of durable materials suitable for various applications.

Case Studies and Research Findings

Study Findings Application
Acute Toxicity StudyLow toxicity observed in mice and rats; well tolerated on skinCosmetic formulations
Antimicrobial Activity TestEffective against multiple pathogensPharmaceutical development
Synthesis ResearchUsed as a precursor for creating novel derivativesOrganic synthesis

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can be absorbed through oral and dermal routes and is widely distributed in the body . It has been observed to accumulate in the thyroid, indicating its potential effects on thyroid function. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,3-bis(hydroxymethyl)imidazolidine-2-thione and related imidazolidine-2-thione derivatives are summarized in Table 1.

Table 1. Comparative Analysis of Imidazolidine-2-thione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
This compound –CH₂OH at 1,3-positions 162.21 Cosmetic preservative (2% limit); releases formaldehyde under acidic conditions
1-(2-Hydroxyethyl)imidazolidine-2-thione –CH₂CH₂OH at 1-position 146.21 Synthesized via reaction of N-(2-hydroxyethyl)ethylenediamine and CS₂; no reported bioactivity
1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione –CH(CH₂C₆H₁₁) at 1,3-positions 322.54 Bulky substituents induce twisted imidazolidine ring; chair conformation of cyclohexyl groups
1,3-Dibenzylimidazolidine-2-thione –CH₂C₆H₅ at 1,3-positions 282.40 Slip-stacked π-π interactions between benzyl groups; studied for crystallographic packing
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione –C₆H₅ at 1,3-positions; –OH at 4,5-positions 298.35 Exhibits herbicidal, antidiabetic, and anti-HIV activities; rare N,N′-diaryl substitution
3-Butyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione –C₄H₉, –C₆H₅, and –OH substituents 267.41 Thiazolidine-2-thione core; no specific bioactivity reported

Key Research Findings

Structural and Conformational Differences

  • Substituent Effects : Bulky groups (e.g., cyclohexylethyl in ) induce twisted imidazolidine rings (dihedral angle: 75.32° between imidazolidine and cyclohexyl planes), reducing molecular symmetry and altering crystal packing. In contrast, smaller substituents (e.g., –CH₂OH in ) allow planar conformations.
  • Hydrogen Bonding : this compound forms intramolecular C–H⋯S interactions (S(5) motifs), while derivatives like 1,3-dibenzylimidazolidine-2-thione rely on intermolecular π-π stacking for stability .

Biological Activity

1,3-Bis(hydroxymethyl)imidazolidine-2-thione is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes two hydroxymethyl groups and a thione functional group. This configuration contributes to its reactivity and potential biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The thione group can interact with metal ions, potentially modulating enzyme activities.
  • Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their conformation and function.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains and fungi. For instance, it was found to inhibit the growth of Candida spp., demonstrating potential as an antifungal agent .

Toxicological Studies

Toxicological assessments have revealed that while the compound has low acute oral and dermal toxicity, certain hydrolysis products may exhibit harmful effects. For example, studies indicated that 2-imidazolidinethione (a hydrolysis product) could cause thyroid tumors in rodent models; however, the relevance to human health remains uncertain . Furthermore, mutagenicity tests showed mixed results, with some strains of Salmonella typhimurium exhibiting positive mutagenic effects under specific conditions .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazolidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Toxicity Assessment in Rodents

A comprehensive toxicity assessment involved administering varying doses of this compound to rats. The study aimed to evaluate its effects on thyroid function and overall health. Results indicated no significant adverse effects at lower doses; however, higher concentrations resulted in observable changes in thyroid hormone levels .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityToxicity
This compoundTwo hydroxymethyl groups; thione functional groupAntimicrobial; potential drug scaffoldLow acute toxicity; mixed mutagenic results
2-ImidazolidinethioneHydrolysis product of above compoundThyroid tumorigenesis in rodentsConcerns for endocrine disruption

Q & A

Q. What are the established synthetic routes for 1,3-Bis(hydroxymethyl)imidazolidine-2-thione, and what experimental conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving amines, carbon disulfide, and hydroxymethylating agents. A common approach involves reacting N-(2-hydroxyethyl)ethylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by acidification to isolate the product . Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., 393 K for 5 hours) to ensure complete cyclization .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or aqueous NaOH enhance reaction efficiency .
  • Workup procedures : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for purification .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • IR : Confirm the presence of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR identify hydroxymethyl protons (~4.5–5.0 ppm) and thiocarbonyl carbons (~170–190 ppm). 2D techniques (HSQC, HMBC) resolve connectivity .
  • X-ray crystallography : Resolve molecular geometry, hydrogen bonding, and crystal packing. For example, intramolecular C–H⋯S interactions stabilize the structure .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Decomposition risks : Avoid prolonged exposure to light or temperatures >100°C, which may degrade the thione group .
  • Handling : Use gloves and fume hoods due to potential sensitivity to skin contact and inhalation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level insights:

  • Torsion angles : Measure dihedral angles (e.g., 75.32° between imidazolidine and cyclohexyl planes) to confirm stereoelectronic effects .
  • Hydrogen bonding : Identify intramolecular interactions (e.g., C–H⋯S, S(5) ring motifs) that stabilize conformations .
  • Twinned crystals : Use SHELXL for refinement of high-symmetry space groups (e.g., P4₁2₁2) to address data ambiguities .

Q. What challenges arise in optimizing synthetic yields of imidazolidine-2-thiones, and how can they be mitigated?

Methodological Answer: Key challenges include:

  • Harsh conditions : Traditional methods require high temperatures (>373 K), leading to side reactions. Mitigate via microwave-assisted synthesis to reduce reaction time .
  • Starting material accessibility : Substitute rare reagents with commercially available precursors (e.g., diethyl acetal derivatives) .
  • Purification : Use preparative HPLC or recrystallization (e.g., methanol) to isolate pure products from complex mixtures .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be reconciled for this compound?

Methodological Answer:

  • Dynamic effects : NMR may capture solution-state conformers, while X-ray shows static solid-state structures. Perform variable-temperature NMR to assess exchange processes .
  • Computational validation : Use density functional theory (DFT) to compare calculated NMR chemical shifts (e.g., GIAO method) with experimental data, resolving discrepancies .
  • Hydrogen bond analysis : Correlate crystallographic hydrogen-bond geometries (e.g., D–H⋯A angles) with solution-state NOESY/ROESY data .

Q. What role do quantum chemical calculations play in elucidating the electronic properties of this compound?

Methodological Answer:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfur in C=S as a nucleophilic site) .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~3–4 eV) suggests susceptibility to redox reactions .
  • Non-covalent interactions (NCIs) : Use AIM or NCI plots to visualize weak interactions (e.g., van der Waals forces) influencing crystal packing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(hydroxymethyl)imidazolidine-2-thione
Reactant of Route 2
1,3-Bis(hydroxymethyl)imidazolidine-2-thione

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